molecular formula C12H16N4O5 B15227423 5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 848679-88-9

5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B15227423
CAS No.: 848679-88-9
M. Wt: 296.28 g/mol
InChI Key: HALXGUUNGFWZDK-UHFFFAOYSA-N
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Description

5-[[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of multiple functional groups, including carbamimidoyl and carboxylic acid, makes this compound highly reactive and versatile for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol group attached to the pyrrole ring.

    Addition of the Carbamimidoyl Group: The carbamimidoyl group can be introduced through the reaction of the pyrrole derivative with an isocyanate or carbodiimide.

    Protection of the Carbamimidoyl Group: The carbamimidoyl group can be protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The carbamimidoyl group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Esters, amides, and other oxidized derivatives.

    Reduction: Amines and other reduced nitrogen-containing compounds.

    Substitution: Halogenated pyrrole derivatives and nitrated pyrrole derivatives.

Scientific Research Applications

5-[[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a drug candidate for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound for various biological applications.

Comparison with Similar Compounds

Similar Compounds

    5-[[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-indole-2-carboxylic acid: Similar structure with an indole ring instead of a pyrrole ring.

    5-[[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-3-carboxylic acid: Similar structure with the carboxylic acid group at the 3-position of the pyrrole ring.

Uniqueness

The uniqueness of 5-[[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid lies in its specific arrangement of functional groups and the position of the carboxylic acid group on the pyrrole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

848679-88-9

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

IUPAC Name

5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H16N4O5/c1-12(2,3)21-11(20)16-10(13)15-8(17)6-4-5-7(14-6)9(18)19/h4-5,14H,1-3H3,(H,18,19)(H3,13,15,16,17,20)

InChI Key

HALXGUUNGFWZDK-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\N)/NC(=O)C1=CC=C(N1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)NC(=O)C1=CC=C(N1)C(=O)O

Origin of Product

United States

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